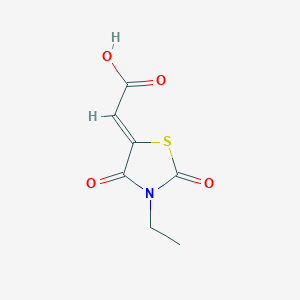

(2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid

Description

(2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid is a thiazolidinedione (TZD) derivative characterized by a five-membered thiazolidinone ring with two ketone groups (2,4-dioxo) and an ethyl substituent at the N3 position. The Z-configuration of the exocyclic double bond at the 5-position is critical for its stereoelectronic properties and biological interactions. This compound belongs to a class of molecules with diverse pharmacological applications, including antidiabetic, antiparasitic, and anticancer activities, often mediated through modulation of nuclear receptors (e.g., PPARγ) or G protein-coupled receptors (e.g., GPR35) .

Properties

IUPAC Name |

2-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-2-8-6(11)4(3-5(9)10)13-7(8)12/h3H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWUIWKYAWRDMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC(=O)O)SC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362583 | |

| Record name | (3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613656-84-1 | |

| Record name | 2-(3-Ethyl-2,4-dioxo-5-thiazolidinylidene)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613656-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Acetic acid, a related compound, is known to have antimicrobial properties and is used to treat susceptible infections of the external auditory canal.

Mode of Action

Acetic acid, a similar compound, is known to act as a counterirritant and has antimicrobial properties. It is used locally, occasionally internally, and is also used as a reagent.

Biochemical Pathways

Acetic acid, a related compound, is known to be a product of the oxidation of ethanol and of the destructive distillation of wood. It generates oxidative stress and alters the function of pre-sympathetic neurons.

Biochemical Analysis

Biochemical Properties

(2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid plays a significant role in biochemical reactions due to its reactive functional groups. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states and protection against oxidative damage.

Cellular Effects

The effects of (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress. Additionally, it can affect the expression of genes involved in detoxification processes, enhancing the cell’s ability to cope with harmful substances.

Molecular Mechanism

The molecular mechanism of action of (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of certain proteases, thereby regulating protein degradation and turnover. Additionally, it can interact with transcription factors, influencing the transcription of genes involved in stress responses and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes and enhanced resistance to oxidative stress.

Dosage Effects in Animal Models

The effects of (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid in animal models vary with different dosages. At low doses, this compound has been shown to exert protective effects against oxidative damage and inflammation. At higher doses, it can induce toxic effects, such as liver damage and impaired kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

(2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to influence the pentose phosphate pathway, a crucial metabolic route for generating reducing equivalents and biosynthetic precursors. Additionally, this compound can affect the levels of key metabolites, such as NADPH and glutathione, thereby modulating cellular redox balance and metabolic flux.

Transport and Distribution

The transport and distribution of (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid plays a critical role in its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and redox balance. Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, further modulating its biological activity.

Biological Activity

(2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid is a synthetic compound belonging to the thiazolidine family, characterized by its unique structural properties that confer potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₇H₇N₁O₄S

- Molecular Weight : 189.19 g/mol

- IUPAC Name : (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid

- CAS Number : 5374-29-8

The biological activity of (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid can be attributed to several mechanisms:

-

Anticancer Activity :

- Studies have shown that thiazolidine derivatives exhibit selective cytotoxic effects on various cancer cell lines. For instance, compounds similar to (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid demonstrated IC₅₀ values ranging from 8.5 μM to 15.1 μM against K562 and HeLa cells, indicating potent anticancer properties .

- The compound induces apoptosis through both extrinsic and intrinsic pathways in cancer cells .

-

Antidiabetic Effects :

- Thiazolidine derivatives have been reported to enhance glucose uptake in insulin-resistant models. Specifically, certain derivatives improved metabolic parameters in high-carbohydrate diet-induced insulin-resistant mice .

- The modulation of insulin sensitivity suggests potential applications in managing type 2 diabetes.

- Antibacterial Activity :

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Anticancer Studies :

- A comparative analysis of various thiazolidine derivatives revealed that some compounds exhibited stronger cytotoxic effects than cisplatin, a common chemotherapy agent. This was particularly noted in studies involving MDA-MB-361 breast cancer cells .

- The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.

- Metabolic Studies :

- Antibacterial Efficacy :

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazolidinone Derivatives

Key Observations :

- Substituent Impact : The ethyl group in the target compound may enhance metabolic stability compared to bulkier aromatic substituents (e.g., 4-chlorophenyl or fluorobenzylidene). However, aromatic groups like 2-fluorobenzylidene in Compound 1 improve receptor selectivity (e.g., human GPR35 over rodent orthologs) .

- Oxo vs. Dioxo Groups : The 2,4-dioxo configuration in the target compound and its propyl analog contrasts with the single 4-oxo group in anti-T. gondii derivatives. Dioxo groups may enhance electron-withdrawing effects, influencing PPAR binding .

Table 2: Pharmacological Profiles of Selected Compounds

Mechanistic Insights :

- PPAR Activation : The target compound’s 2,4-dioxo group aligns with PPARγ agonists like rosiglitazone, but its ethyl substituent may reduce off-target effects compared to phenyl-based analogs .

- Anti-Parasitic Activity : Chlorophenyl derivatives exhibit higher anti-T. gondii potency due to enhanced membrane penetration and target binding .

- Species Selectivity : Fluorinated aromatic substituents (e.g., Compound 1) drive human GPR35 selectivity, whereas simpler alkyl groups lack this specificity .

Physicochemical and Pharmacokinetic Properties

- Solubility: The acetic acid moiety improves water solubility compared to ester derivatives (e.g., methyl (2Z)-2-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate) .

- Metabolic Stability : Ethyl substituents may reduce cytochrome P450-mediated oxidation relative to propyl or benzyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.